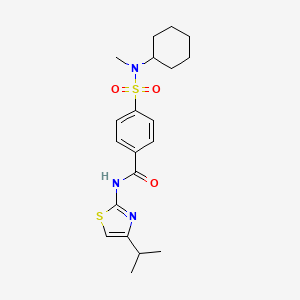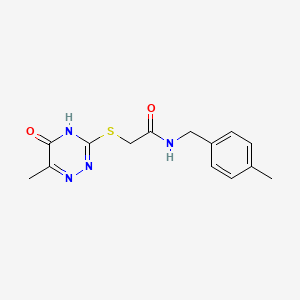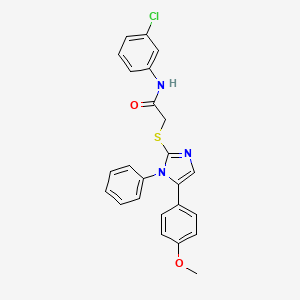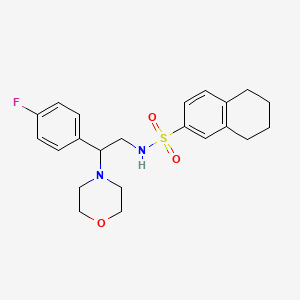
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a cyclohexyl-methylsulfamoyl group and an isopropylthiazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine.
Thiazole Ring Formation: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.
Final Coupling: The final step involves coupling the synthesized intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfamoyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzamide ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are typically employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of benzamides are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar biological activities.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. Benzamide derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their chemical stability and functional group diversity.
Wirkmechanismus
The mechanism of action of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methylthiazol-2-yl)benzamide
- 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-ethylthiazol-2-yl)benzamide
- 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-propylthiazol-2-yl)benzamide
Uniqueness
The uniqueness of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the thiazole ring, for example, might enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Eigenschaften
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-14(2)18-13-27-20(21-18)22-19(24)15-9-11-17(12-10-15)28(25,26)23(3)16-7-5-4-6-8-16/h9-14,16H,4-8H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITLEWFOKKBOHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)
![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2818486.png)

![(E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2818488.png)
![2-[(Dimethylamino)methyl]benzoic Acid](/img/structure/B2818489.png)
![N'-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2818490.png)
![3,3-Dimethyl-4-[1-(1,7-naphthyridine-8-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2818491.png)
![3-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B2818492.png)
